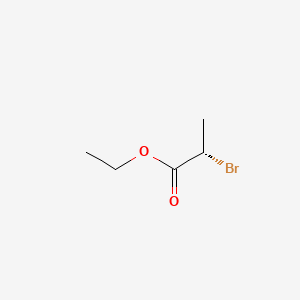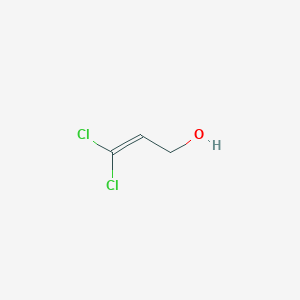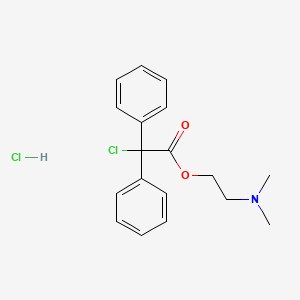
Hydroxylamine, O,O'-(m-phenylenedimethylene)di-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride is a chemical compound. It contains total 24 bond(s); 12 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 hydroxylamine(s) (aliphatic) . It is related to Hydroxylamine, O-(phenylmethyl)-, which has the molecular formula C7H9NO .
Synthesis Analysis
Hydroxylamine can be synthesized by several methods. One method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at 0 °C, providing O-tert-Butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation . Another method involves a plasma-electrochemical cascade pathway powered by electricity for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions .Molecular Structure Analysis
The molecular structure of Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride is complex, with multiple bonds and a six-membered ring . The related compound Hydroxylamine, O-(phenylmethyl)- has the molecular formula C7H9NO .Chemical Reactions Analysis
Hydroxylamine reacts as an oxygen nucleophile, most likely via its ammonia oxide tautomer, towards both phosphate di- and triesters of 2-hydroxypyridine . A Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .Physical And Chemical Properties Analysis
Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride has a molecular weight of 123.1525 . The related compound Hydroxylamine is a white hygroscopic crystalline solid, almost always provided and used as an aqueous solution .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
30777-80-1 |
|---|---|
Produktname |
Hydroxylamine, O,O'-(m-phenylenedimethylene)di-, dihydrochloride |
Molekularformel |
C8H11Cl2NO2 |
Molekulargewicht |
224.08 g/mol |
IUPAC-Name |
3,5-dioxa-4-azabicyclo[5.3.1]undeca-1(11),7,9-triene;dihydrochloride |
InChI |
InChI=1S/C8H9NO2.2ClH/c1-2-7-4-8(3-1)6-11-9-10-5-7;;/h1-4,9H,5-6H2;2*1H |
InChI-Schlüssel |
PHLAYKBAQFGEJI-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC=C2)CONO1.Cl.Cl |
Kanonische SMILES |
C1C2=CC(=CC=C2)CONO1.Cl.Cl |
Andere CAS-Nummern |
30777-80-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



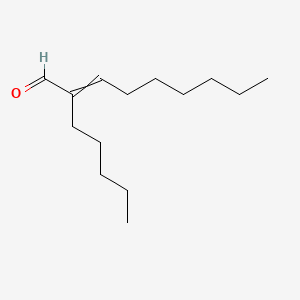


![Spiro[1,2-dihydroindene-3,4'-1,3-oxazolidine]-2',5'-dione](/img/structure/B3050990.png)
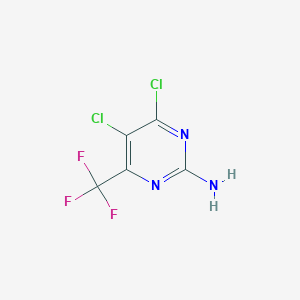
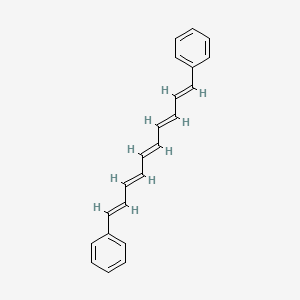
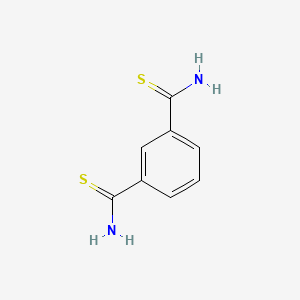
![[(2-Ethoxyphenyl)methylideneamino]thiourea](/img/structure/B3050995.png)

